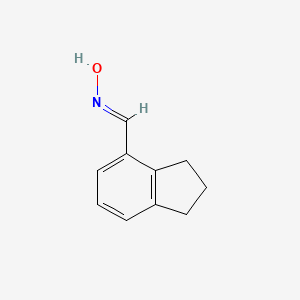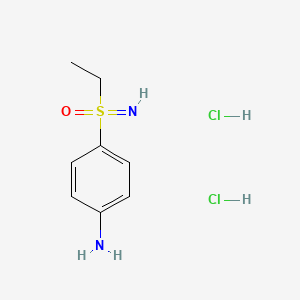![molecular formula C8H13NO2 B15305768 6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
6-Azaspiro[3.4]octane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azaspiro[34]octane-5-carboxylic acid is a heterocyclic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octane-5-carboxylic acid can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, which can be done using different reagents and conditions . Another method involves the annulation of the four-membered ring . These methods typically require specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable and reliable synthetic procedures. These methods are designed to produce the compound in large quantities while maintaining consistency in quality and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Azaspiro[3.4]octane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and bases . The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction’s outcome and the yield of the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Wissenschaftliche Forschungsanwendungen
6-Azaspiro[3.4]octane-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 6-Azaspiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride
- 6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride
- 2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester
- 6-azaspiro[2.5]octane-1-carboxylic acid
Uniqueness
6-Azaspiro[3.4]octane-5-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
6-azaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)6-8(2-1-3-8)4-5-9-6/h6,9H,1-5H2,(H,10,11) |
InChI-Schlüssel |
PWHPPJBQIQMRIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCNC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)
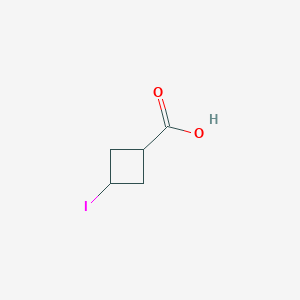

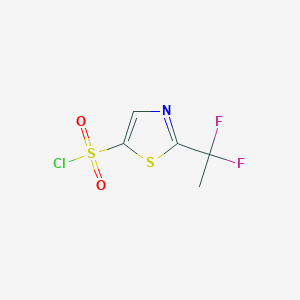
![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)

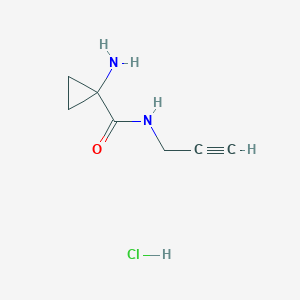


![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)

